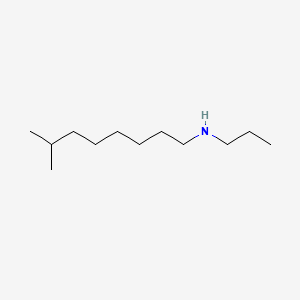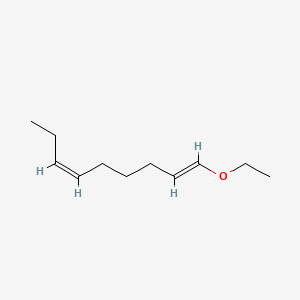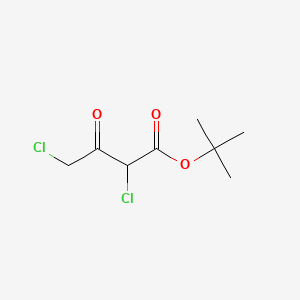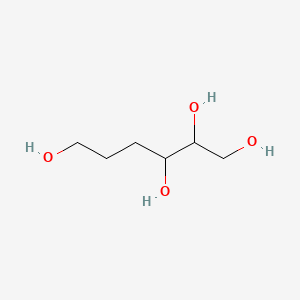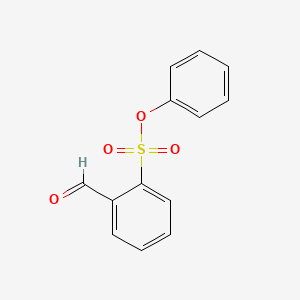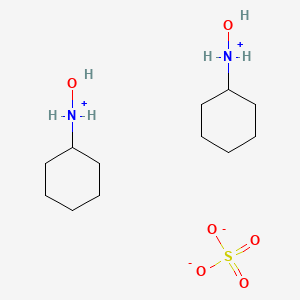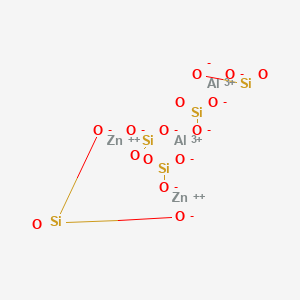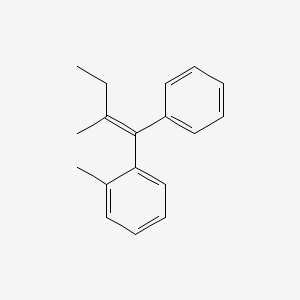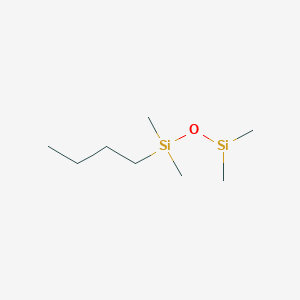
Methyl, chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl chloro, also known as chloromethane or methyl chloride, is an organic compound with the chemical formula CH₃Cl. It is a colorless, flammable gas with a faint, sweet odor. Methyl chloro is one of the simplest alkyl halides and is used in various industrial applications, including as a refrigerant, a solvent, and a chemical intermediate in the production of silicones and other chemicals .
准备方法
Methyl chloro can be synthesized through several methods:
Methanol and Hydrogen Chloride Reaction: One common method involves the reaction of methanol with hydrogen chloride gas. This reaction is typically carried out in the presence of a catalyst such as zinc chloride at elevated temperatures.
Methane Chlorination: Another method involves the direct chlorination of methane. This process requires high temperatures and the presence of a catalyst, such as ferric chloride, to facilitate the reaction.
Industrial Production: Industrially, methyl chloro is produced by the reaction of methanol with hydrogen chloride in the presence of a catalyst. .
化学反应分析
Methyl chloro undergoes various chemical reactions, including:
Nucleophilic Substitution: Methyl chloro can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. Common reagents for these reactions include hydroxide ions, ammonia, and amines.
Oxidation: Methyl chloro can be oxidized to form formaldehyde and formic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Methyl chloro can be reduced to methane using reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl chloro has a wide range of scientific research applications:
Chemistry: In organic synthesis, methyl chloro is used as a methylating agent to introduce methyl groups into various organic molecules.
Biology: Methyl chloro is used in the study of biological methylation processes, which are important in gene expression and regulation.
Medicine: Methyl chloro derivatives are used in the synthesis of pharmaceuticals, including anesthetics and antiseptics.
Industry: Methyl chloro is used in the production of silicones, which are used in a variety of applications, including sealants, adhesives, and lubricants .
作用机制
The mechanism of action of methyl chloro involves its ability to act as a methylating agent. It can transfer a methyl group to various nucleophiles, including DNA, proteins, and other biomolecules. This methylation can affect the function and activity of these molecules, leading to changes in cellular processes. The molecular targets and pathways involved in these effects depend on the specific context and application .
相似化合物的比较
Methyl chloro can be compared with other alkyl halides, such as ethyl chloro and propyl chloro:
Ethyl Chloro (C₂H₅Cl): Ethyl chloro is similar to methyl chloro but has a longer carbon chain. It is also used as a solvent and chemical intermediate but has different physical properties, such as a higher boiling point.
Propyl Chloro (C₃H₇Cl): Propyl chloro has an even longer carbon chain and is used in similar applications. It also has different physical properties, such as a higher boiling point and density.
Uniqueness: Methyl chloro is unique due to its small size and high reactivity, making it a versatile reagent in organic synthesis.
属性
CAS 编号 |
6806-86-6 |
|---|---|
分子式 |
CH2Cl |
分子量 |
49.48 g/mol |
InChI |
InChI=1S/CH2Cl/c1-2/h1H2 |
InChI 键 |
WBLIXGSTEMXDSM-UHFFFAOYSA-N |
规范 SMILES |
[CH2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


